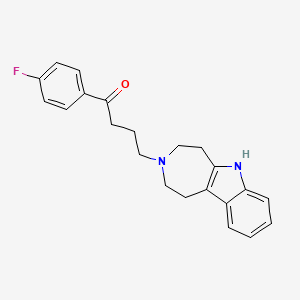
4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone is a useful research compound. Its molecular formula is C22H23FN2O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone is a novel compound within the butyrophenone class, notable for its potential pharmacological applications. This compound features a unique structural configuration that may enhance its biological activity, particularly in the context of psychiatric disorders.
Chemical Structure and Properties
The molecular formula of this compound is C22H23FN2O with a molecular weight of approximately 364.43 g/mol. Its structure includes a butyrophenone core linked to a tetrahydroazepine-indole moiety, which contributes to its unique biological interactions.
Preliminary studies suggest that this compound interacts selectively with key neurotransmitter receptors:
- Dopamine D2 Receptors : Known for their role in mood regulation and psychotic disorders.
- Serotonin 5-HT2A Receptors : Involved in mood and cognition.
These interactions may lead to therapeutic effects similar to those observed with traditional antipsychotics while potentially minimizing side effects associated with less selective agents.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antipsychotic Properties : Similar to other butyrophenones like Haloperidol and Droperidol, it may be effective in treating schizophrenia and other psychiatric conditions.
- Neuropharmacological Effects : The compound's unique structure may enhance receptor binding affinity and selectivity compared to non-fluorinated analogs.
Comparative Analysis
The following table compares this compound with other known butyrophenones:
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| Haloperidol | Butyrophenone core | Antipsychotic |
| Droperidol | Butyrophenone core | Antiemetic |
| Benperidol | Potent antipsychotic | Antipsychotic |
| 4'-Fluoro-4-(1,4-dihydro-2H-indol-3-yl)butyrophenone | Similar indole structure | Antipsychotic |
Case Studies
Several studies have investigated the biological activity of similar compounds. For instance:
- Study on Fluorinated Butyrophenones : Research highlighted the enhanced receptor binding affinity of fluorinated derivatives compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine into the structure can significantly impact pharmacodynamics.
- Clinical Trials : Ongoing clinical trials are exploring the efficacy of butyrophenone derivatives in managing symptoms of schizophrenia. Early results indicate promising outcomes with fewer side effects than traditional treatments.
Properties
CAS No. |
23712-07-4 |
|---|---|
Molecular Formula |
C22H23FN2O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-3-yl)butan-1-one |
InChI |
InChI=1S/C22H23FN2O/c23-17-9-7-16(8-10-17)22(26)6-3-13-25-14-11-19-18-4-1-2-5-20(18)24-21(19)12-15-25/h1-2,4-5,7-10,24H,3,6,11-15H2 |
InChI Key |
VLOZTRJQZRGNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1C3=CC=CC=C3N2)CCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















